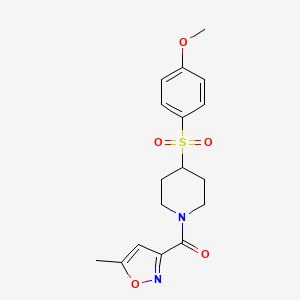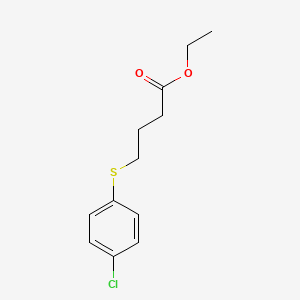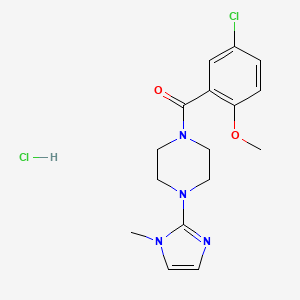![molecular formula C12H7BrClN3O2 B2530798 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-31-4](/img/structure/B2530798.png)
4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is a derivative of oxazolo[5,4-d]pyrimidine, which is a heterocyclic compound that has been the subject of research due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the research on similar compounds provides insights into the chemical behavior and potential applications of such derivatives. For instance, novel oxazolo[5,4-d]pyrimidines have been designed and synthesized, showing significant biological activity and selectivity towards CB2 cannabinoid receptors .
Synthesis Analysis
The synthesis of related compounds, such as 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines and 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, involves oxidative cyclization of precursor molecules like pyrimidinylhydrazines and aldehyde-derived hydrazones, respectively . These methods could potentially be adapted for the synthesis of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectral studies . Additionally, single-crystal X-ray analysis has been used to unambiguously confirm the structure of a 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidine derivative . These analytical techniques are crucial for determining the structure of the compound .
Chemical Reactions Analysis
The related compounds exhibit the ability to undergo further chemical reactions, such as Dimroth rearrangement and palladium-catalyzed cross-couplings, due to the presence of halogen functionalities on the pyrimidine nucleus . These reactions allow for the diversification of the compound's structure and the potential for developing new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine are not detailed in the provided papers, the studies on similar compounds suggest that they may exhibit modest antimicrobial activity . Additionally, the presence of halogen atoms and the oxazolo[5,4-d]pyrimidine scaffold could imply certain physicochemical characteristics such as stability under certain conditions and reactivity towards specific reagents .
Wissenschaftliche Forschungsanwendungen
CB2 Receptor Ligands : Oxazolo[5,4-d]pyrimidines, including compounds similar to 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine, have been identified as ligands for the CB2 cannabinoid receptors. These compounds show promise due to their selectivity and competitive neutral antagonist behavior at these receptors (Tuo et al., 2018).
Synthetic Applications : This compound's derivatives have been utilized in various synthetic applications. For instance, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a related compound, has been used in the synthesis of different heterocyclic systems, showing the versatility of these compounds in organic synthesis (Bogolyubov et al., 2004).
Antiviral Activity : Some analogs of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine have been studied for their antiviral activities. These studies have revealed activity against viruses such as human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial activity. For instance, certain pyrimidine derivatives have shown effectiveness against Mycobacterium fortuitum, indicating potential use in antimicrobial therapies (Wojciechowski & Płoszaj, 2020).
Antimalarial Effects : Certain derivatives have been synthesized and tested for their antimalarial properties. These studies have revealed activity against Plasmodium berghei in mice, indicating potential applications in antimalarial treatments (Werbel, Elslager & Chu, 1973).
Anticancer Properties : Some oxazolo[5,4-d]pyrimidine derivatives have been investigated for their anticancer activities, providing insights into potential therapeutic applications in oncology (Quijano et al., 1990).
Antibacterial Agents : The compound and its derivatives have been explored for their antibacterial properties. Specific derivatives have shown potential as antibacterial agents, which could lead to new treatments for bacterial infections (Dave & Shah, 2002).
Eigenschaften
IUPAC Name |
4-(2-bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-3-2-7(14)4-8(9)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJQWWQDMPCIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)

![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)

![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)


![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2530733.png)

![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)
![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)
![Furo[3,4-c]pyridin-3(1H)-one](/img/structure/B2530738.png)